
N1-(2-chlorophenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-chlorophenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H26ClN3O2S and its molecular weight is 431.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-chlorophenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring and oxalamide functional groups, position it as a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C23H26ClN3O2S. The compound's structure includes:
- Piperidine moiety : Associated with various pharmacological activities.
- Oxalamide functional group : Known for its role in enzyme inhibition and other biological interactions.
- Chlorobenzyl and methylthio groups : These substituents contribute to the compound's pharmacological profile.
Preliminary studies suggest that this compound may interact with specific biological targets, including enzymes and receptors involved in inflammatory processes. The compound is hypothesized to exhibit inhibitory effects on certain enzymes linked to autoimmune responses, although further mechanistic studies are necessary for conclusive evidence .
Pharmacological Applications
The potential applications of this compound include:
- Anti-inflammatory agents : Due to its ability to inhibit enzymes involved in inflammatory pathways.
- Antimicrobial activity : Similar compounds have shown moderate antibacterial properties against various strains .
- Enzyme inhibitors : The oxalamide group is known for its enzyme inhibitory capabilities, which may extend to acetylcholinesterase and urease .
Case Studies and Experimental Data
- Inhibitory Activity : In vitro studies have indicated that compounds similar to this compound exhibit moderate stability under physiological conditions, suggesting their potential for therapeutic applications. For instance, compounds bearing piperidine rings have demonstrated significant enzyme inhibitory activity .
- Antibacterial Screening : A series of synthesized compounds with structural similarities were evaluated against bacterial strains such as Salmonella typhi and Staphylococcus aureus. The results showed varying degrees of antibacterial activity, indicating that modifications in the structure can influence efficacy .
- Docking Studies : Computational studies using molecular docking have elucidated the interaction patterns between the compound and target enzymes. These studies provide insights into binding affinities and potential inhibitory mechanisms .
Data Summary Table
Aplicaciones Científicas De Investigación
Triple-Negative Breast Cancer (TNBC)
SBP-7455 has been extensively studied for its effects on TNBC, a subtype of breast cancer known for its aggressive nature and limited treatment options. Research indicates that:
- Inhibition of Autophagy : SBP-7455 potently inhibits starvation-induced autophagic flux in TNBC cells, which are often reliant on autophagy for survival. The compound has demonstrated an IC50 value of approximately 0.3 μM against MDA-MB-468 cell lines .
- Synergistic Effects with PARP Inhibitors : Studies have shown that combining SBP-7455 with the PARP inhibitor olaparib leads to synergistic cytotoxicity against TNBC cells, suggesting potential for enhanced therapeutic strategies .
Pancreatic Cancer
Recent studies have also explored the application of SBP-7455 in pancreatic cancer:
- Inhibition of Tumor Growth : In vitro experiments demonstrated that treatment with SBP-7455 resulted in significant inhibition of pancreatic tumor cell growth, particularly in MiaPaca2 cells. The compound reduced cell viability in a dose-dependent manner, with notable effects at concentrations as low as 0.5 µM .
- Combination Therapy Potential : The compound has shown promising results when combined with standard chemotherapy agents like gemcitabine and cisplatin. It enhances the response to these therapies by preventing autophagy induction, which is often a resistance mechanism employed by tumors .
Table 1: Summary of SBP-7455 Efficacy in Cancer Cell Lines
Cancer Type | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Triple-Negative Breast Cancer | MDA-MB-468 | 0.3 | Inhibition of autophagy |
Pancreatic Cancer | MiaPaca2 | 0.5 | Inhibition of ULK1/2 |
Pancreatic Cancer | BxPC3 | NA | Enhanced sensitivity to chemotherapy |
Case Study 1: Efficacy in TNBC Treatment
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of SBP-7455 on various TNBC cell lines. The results indicated that SBP-7455 not only inhibited autophagy but also significantly reduced cell viability when used in combination with PARP inhibitors. This suggests a potential clinical application for patients with TNBC who are resistant to standard treatments .
Case Study 2: Synergy with Chemotherapy
Another study focused on pancreatic cancer demonstrated that pre-treatment with SBP-7455 before administering chemotherapy agents led to reduced tumor growth and increased apoptosis rates compared to chemotherapy alone. This highlights the potential for using SBP-7455 as an adjunct therapy to improve outcomes in pancreatic cancer patients .
Propiedades
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2S/c1-29-20-9-5-2-6-17(20)15-26-12-10-16(11-13-26)14-24-21(27)22(28)25-19-8-4-3-7-18(19)23/h2-9,16H,10-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSXBJQZPBZXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.